2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide
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Overview
Description
2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methoxy group, and an amino group linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide typically involves the condensation of 2-chloro-5-methoxy-4-pyrimidinamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Scientific Research Applications
2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit focal adhesion kinase, which plays a role in cell signaling pathways involved in cancer progression . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Metoclopramide
Uniqueness
2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN4O2 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-6-15-12(13)17-11(9)16-8-5-3-2-4-7(8)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17) |
InChI Key |
CHWIQNZHIFWNBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC=CC=C2C(=O)N)Cl |
Origin of Product |
United States |
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